molecular formula C25H29ClN4O4 B11667470 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11667470
M. Wt: 485.0 g/mol
InChI Key: AKOQMFWJLGKUKN-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a morpholinylmethyl group, and an indolylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the chlorinated phenoxy intermediate, followed by the introduction of the morpholinylmethyl group and the indolylidene moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to hydrophobic pockets, while the morpholinylmethyl group can form hydrogen bonds with amino acid residues. The indolylidene moiety can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
  • N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H29ClN4O4

Molecular Weight

485.0 g/mol

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C25H29ClN4O4/c1-16(2)19-13-20(26)17(3)12-22(19)34-14-23(31)27-28-24-18-6-4-5-7-21(18)30(25(24)32)15-29-8-10-33-11-9-29/h4-7,12-13,16,32H,8-11,14-15H2,1-3H3

InChI Key

AKOQMFWJLGKUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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